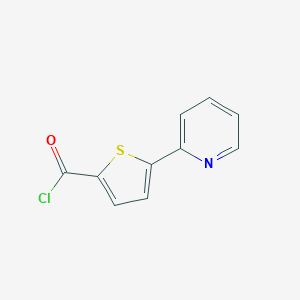

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

Description

The exact mass of the compound 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWHORNTKSFUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379883 | |

| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119082-98-3 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119082-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (CAS Number 119082-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a thiophene acyl chloride, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The inherent reactivity of the acyl chloride group, combined with the chelating potential of the pyridinyl-thiophene moiety, makes it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for laboratory and developmental use.

Physicochemical Properties

While specific experimental data for 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is not extensively documented in publicly available literature, its properties can be inferred from its constituent functional groups and related structures.

| Property | Value | Source/Justification |

| CAS Number | 119082-98-3 | [1][2] |

| Molecular Formula | C₁₀H₆ClNOS | [1][2] |

| Molecular Weight | 223.68 g/mol | [1][2] |

| Appearance | Expected to be a solid | Based on analogous acyl chlorides. |

| Solubility | Likely soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reactive with protic solvents (e.g., water, alcohols). | General reactivity of acyl chlorides. |

| Stability | Moisture-sensitive. Should be stored under inert atmosphere. | General reactivity of acyl chlorides. |

Synthesis and Purification

The synthesis of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a two-step process. The first and most critical step is the formation of the C-C bond between the pyridine and thiophene rings to generate the precursor, 5-(2-pyridinyl)-2-thiophenecarboxylic acid. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The subsequent step involves the conversion of the carboxylic acid to the highly reactive acyl chloride.

Part 1: Synthesis of 5-(2-Pyridinyl)-2-thiophenecarboxylic Acid

The Suzuki coupling is often the preferred method due to the lower toxicity and easier removal of boron-based reagents compared to the organotin reagents used in Stille coupling.

Caption: Suzuki coupling for the synthesis of the precursor carboxylic acid.

Causality: This protocol utilizes a palladium catalyst to facilitate the cross-coupling between an aryl bromide (2-bromothiophene-5-carboxylic acid) and an aryl boronic acid (2-pyridylboronic acid). The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both the organic and inorganic reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2-bromothiophene-5-carboxylic acid (1.0 eq), 2-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). To this, add a solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq) dissolved in a minimal amount of water.

-

Reaction Execution: Purge the flask with nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Part 2: Conversion to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, readily achieved using thionyl chloride (SOCl₂).

Caption: Conversion of the carboxylic acid to the acyl chloride.

Causality: Thionyl chloride is a highly effective chlorinating agent that reacts with the carboxylic acid to form the acyl chloride. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. A catalytic amount of DMF can accelerate the reaction via the formation of a Vilsmeier-Haack intermediate.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (connected to a gas trap for HCl and SO₂), a dropping funnel, and a nitrogen inlet, suspend the 5-(2-pyridinyl)-2-thiophenecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux (for toluene) or stir at room temperature (for DCM) until the reaction is complete (cessation of gas evolution and monitoring by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride, often obtained as a solid, can be used directly in subsequent reactions or purified by recrystallization from a non-protic solvent or by vacuum distillation if thermally stable.

Key Reactions and Applications

The primary utility of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride lies in its ability to act as an acylating agent, introducing the 5-(2-pyridinyl)-2-thenoyl moiety into various molecules. This is particularly relevant in the synthesis of amides and esters, which are common functional groups in biologically active compounds.

Amide Formation: A Gateway to Bioactive Molecules

The reaction with primary or secondary amines is a cornerstone application, leading to the formation of stable amide bonds. This reaction is fundamental in the synthesis of various enzyme inhibitors and receptor modulators. For instance, derivatives of 5-pyrrolopyridinyl-2-thiophenecarboxamides have been investigated as potent AKT kinase inhibitors.[3]

Caption: Amide formation via acylation of an amine.

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Slowly add a solution of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (1.1 eq) in the same solvent.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine and thiophene rings are expected in the range of δ 7.0-9.0 ppm. The coupling patterns will be indicative of their relative positions. |

| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of δ 160-170 ppm. Aromatic carbons will appear in the δ 120-155 ppm region. |

| IR | A strong C=O stretching vibration for the acyl chloride is anticipated around 1750-1800 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will be present in the 1400-1600 cm⁻¹ region. |

| Mass Spec | The molecular ion peak [M]⁺ is expected at m/z = 223 (for ³⁵Cl) and 225 (for ³⁷Cl) in an approximate 3:1 ratio. Fragmentation may involve the loss of Cl• and CO. |

Safety and Handling

As with all acyl chlorides, 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and alcohols.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Quench small amounts of residual acyl chloride carefully with a solution of sodium bicarbonate.

Conclusion

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a valuable and reactive building block with significant potential in the synthesis of complex organic molecules for drug discovery and materials science. Its synthesis, while requiring careful execution of modern cross-coupling and chlorination techniques, is accessible through established methodologies. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

Please note that direct references for the specific compound are limited. The following are for related compounds and general methodologies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists - Google Patents [patents.google.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 12. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

- 15. THIOPHENE-2-ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. carlroth.com [carlroth.com]

- 17. mdpi.com [mdpi.com]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 20. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 21. US11382979B2 - Biodegradable lipids for the delivery of active agents - Google Patents [patents.google.com]

Synthesis pathways for pyridinyl thiophene derivatives

An In-depth Technical Guide to the Synthesis of Pyridinyl Thiophene Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridinyl Thiophene Scaffold

The fusion of pyridine and thiophene rings creates a class of heterocyclic compounds with significant value in medicinal chemistry and materials science. Thiophene, a five-membered, sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The pyridine ring, a π-deficient heterocycle, is also a privileged structure in drug design, present in over 17% of small-molecule drugs approved by the FDA.[5]

The combination of these two rings into a single scaffold, the pyridinyl thiophene, generates molecules with unique electronic and steric properties. This allows for fine-tuning of physicochemical characteristics like lipophilicity and membrane permeability, which is crucial for developing effective therapeutic agents, particularly those targeting the central nervous system.[3] The structural versatility of this scaffold has led to its incorporation into a wide range of biologically active molecules, making the development of efficient and robust synthetic pathways a critical endeavor for researchers in drug discovery and development.[3][6][7]

This guide provides a comprehensive overview of the core synthetic strategies for constructing pyridinyl thiophene derivatives. It moves beyond simple procedural descriptions to delve into the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights for scientists at the forefront of chemical synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for forming the pivotal carbon-carbon bond between pyridine and thiophene rings. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. The choice of a specific coupling reaction often depends on the availability of starting materials, desired functional group compatibility, and the specific electronic nature of the substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most common method for synthesizing pyridinyl thiophenes. Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the generally low toxicity of the boron-containing byproducts.

Causality Behind Experimental Choices & Mechanism

The catalytic cycle begins with the oxidative addition of the organohalide (e.g., a bromopyridine or bromothiophene) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

-

Catalyst & Ligand: The choice of palladium catalyst and phosphine ligand is critical. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently used due to their high stability and efficiency in coupling heteroaryl compounds.[8][9] The ligand's role is to stabilize the palladium center and modulate its reactivity; bulky, electron-rich phosphine ligands often enhance the rates of both oxidative addition and reductive elimination.[10]

-

Base: A base (e.g., K₂CO₃, Na₂CO₃, Na₃PO₄) is essential for activating the boronic acid in the transmetalation step, forming a more nucleophilic borate species.[9][11]

-

Solvent: A mixture of an organic solvent like dioxane or dimethoxyethane (DME) and water is common.[8][9] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. jchemrev.com [jchemrev.com]

- 7. (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities [academia.edu]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity of Acyl Chlorides with Heterocyclic Rings: Mechanisms, Catalysis, and Applications in Drug Discovery

Abstract

The introduction of an acyl group onto a heterocyclic scaffold is a cornerstone transformation in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. Acyl chlorides, as highly reactive electrophiles, serve as powerful reagents for this purpose. However, the inherent electronic properties of heterocyclic rings—ranging from the electron-rich pyrroles and indoles to the electron-deficient pyridines and quinolines—dictate the strategy and outcome of these reactions. This guide provides an in-depth exploration of the reactivity of acyl chlorides with a diverse range of heterocyclic systems. We will dissect the underlying reaction mechanisms, explore the critical role of Lewis acid and organocatalysis in modulating reactivity and regioselectivity, and present field-proven experimental protocols. Furthermore, we will illuminate the significance of this chemistry through its application in the synthesis of key pharmaceutical agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Dichotomy of Heterocyclic Reactivity: A Mechanistic Overview

The interaction between an acyl chloride and a heterocyclic ring is fundamentally an electrophilic substitution or a nucleophilic acylation, contingent on the electronic nature of the heterocycle. This electronic dichotomy governs the reaction pathway, the need for catalytic activation, and the ultimate regiochemical outcome.

Electron-Rich Heterocycles: The Realm of Electrophilic Aromatic Substitution

Five-membered heterocycles such as pyrrole, furan, and thiophene, along with their benzo-fused counterparts like indole, are characterized by a π-excessive system. The heteroatom's lone pair of electrons participates in the aromatic sextet, rendering the ring system highly nucleophilic and susceptible to electrophilic attack. The general order of reactivity towards electrophiles is pyrrole > furan > thiophene > benzene.[1][2] This high reactivity allows for acylation under Friedel-Crafts or related conditions.

The archetypal mechanism is a two-step electrophilic aromatic substitution (EAS). First, the acyl chloride is activated by a Lewis acid (e.g., AlCl₃, Et₂AlCl) to generate a highly electrophilic acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich heterocycle, preferentially at the most nucleophilic position (typically C2 for pyrrole, furan, and thiophene, and C3 for indole), forming a resonance-stabilized cationic intermediate known as a sigma complex.[3] Subsequent deprotonation by a weak base restores aromaticity, yielding the acylated heterocycle.

Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation on electron-rich heterocycles.

A critical consideration for N-H containing heterocycles like pyrrole and indole is the competition between C-acylation and N-acylation.[4] While C-acylation is often the thermodynamically favored pathway leading to a stable aromatic ketone, N-acylation can occur under certain conditions, particularly with strong bases or when the C3 position is sterically hindered. However, methods have been developed to achieve selective N-acylation when desired, often using alternative acylating agents like thioesters.[4][5]

Electron-Deficient Heterocycles: Overcoming Electronic Deactivation

Six-membered N-heterocycles such as pyridine and quinoline present a starkly different challenge. The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and significantly less nucleophilic than benzene. Consequently, these systems are highly resistant to classical Friedel-Crafts acylation.[6] Furthermore, the Lewis basic nitrogen atom readily coordinates with the Lewis acid catalyst, leading to the formation of a pyridinium salt, which further deactivates the ring towards electrophilic attack.[6]

To achieve acylation on these electron-poor rings, alternative strategies are imperative:

-

Acylation of Metalated Heterocycles: Deprotonation of the heterocycle using a strong base (e.g., LDA, n-BuLi) generates a highly nucleophilic organometallic species. This "activated" heterocycle can then react with an acyl chloride to afford the desired ketone. This approach allows for precise regiocontrol based on the site of metalation.

-

Radical Acylation: Acyl radicals, which are nucleophilic in nature, can be generated from aldehydes and subsequently add to protonated (and thus more electrophilic) pyridinium salts.[6] This method often requires an oxidant for the final aromatization step. A notable development in this area is the use of photoredox catalysis to generate acyl radicals under mild conditions, with the ability to control regioselectivity between the C2 and C4 positions by tuning the N-substituent on the pyridinium salt.[7]

Figure 2: Contrasting pathways for the acylation of electron-deficient pyridine rings.

The Role of Catalysis: Fine-Tuning Reactivity and Selectivity

The choice of catalyst is paramount in controlling the outcome of acylation reactions on heterocyclic rings. Catalysts not only accelerate the reaction but also play a crucial role in directing regioselectivity and preventing side reactions.

Lewis Acid Catalysis

Lewis acids are the traditional catalysts for Friedel-Crafts acylations of electron-rich heterocycles.[8] Their primary function is to coordinate to the carbonyl oxygen or the chlorine atom of the acyl chloride, thereby increasing its electrophilicity and generating the reactive acylium ion.

-

Strong Lewis Acids (e.g., AlCl₃): While effective, strong Lewis acids like aluminum chloride can lead to polymerization or ring-opening of sensitive heterocycles like furan and pyrrole.[1] For more robust systems like thiophene, they are often the reagents of choice.

-

Milder Lewis Acids (e.g., Et₂AlCl, SnCl₄, ZnCl₂): For highly reactive and sensitive substrates like indoles, milder Lewis acids are preferred. Diethylaluminum chloride (Et₂AlCl), for instance, has proven to be a highly effective reagent for the selective C3-acylation of indoles, even those bearing sensitive functional groups, without the need for N-H protection.[9][10] Metal triflates (e.g., Sc(OTf)₃, Ga(OTf)₃) have also emerged as efficient catalysts that can be used in catalytic amounts, offering a more sustainable alternative to stoichiometric Lewis acids.[11]

Organocatalysis: A Metal-Free Paradigm

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for acylating heterocyclic rings. These catalysts operate through distinct mechanisms, offering unique advantages in terms of selectivity and functional group tolerance.

-

Nucleophilic Catalysis (e.g., DMAP, DBU): 4-(Dimethylamino)pyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent nucleophilic catalysts. The mechanism involves the initial attack of the catalyst on the acyl chloride to form a highly reactive N-acylpyridinium or N-acylamidinium intermediate.[12] This intermediate is a much more potent acylating agent than the parent acyl chloride and can be attacked by the heterocycle. This approach is particularly useful for the acylation of less reactive nucleophiles and for promoting N-acylation of indoles.[4]

-

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the oxidative acylation of heterocycles using aldehydes as the acyl source.[13] The NHC adds to the aldehyde to form a Breslow intermediate, which upon oxidation generates a highly reactive acyl azolium species. This electrophilic intermediate is then intercepted by the heterocyclic nucleophile.

Figure 3: Mechanism of DMAP-catalyzed acylation.

Regioselectivity: A Matter of Electronic and Steric Control

The position of acylation on the heterocyclic ring is a critical aspect of the reaction's utility. Regioselectivity is dictated by a combination of the inherent electronic properties of the heterocycle and steric hindrance from existing substituents.

For unsubstituted five-membered heterocycles, electrophilic attack predominantly occurs at the C2 (or α) position. This preference is explained by the superior resonance stabilization of the cationic intermediate formed upon attack at C2 compared to C3. The C2-attack intermediate allows the positive charge to be delocalized over more atoms, including the heteroatom, without disrupting the dienyl conjugation.[14]

In the case of indole, the situation is different. While the pyrrolic nitrogen activates the entire ring, electrophilic attack is strongly favored at the C3 position. Attack at C3 leads to an intermediate where the aromaticity of the benzene ring is preserved, which is energetically more favorable than attack at C2, which would disrupt the benzenoid system.

For substituted heterocycles, the directing effects of the substituents must be considered. Electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups deactivate the ring and direct to the meta position. The interplay between the directing effect of the heteroatom and the substituent determines the final regiochemical outcome.[14][15]

Experimental Protocols: Field-Proven Methodologies

The successful execution of heterocyclic acylation requires careful attention to experimental detail. The following protocols are provided as validated starting points for researchers.

Protocol 1: C3-Acylation of Indole using Diethylaluminum Chloride[9]

This protocol is a robust and general method for the selective acylation of the C3 position of various indoles, notable for its mild conditions and tolerance of functional groups without requiring N-H protection.[9][10]

Step-by-Step Methodology:

-

To a solution of the indole (1.0 mmol) in dry dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise.

-

Stir the resulting mixture at 0 °C for 10 minutes.

-

Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl (10 mL) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-acylindole.

Self-Validating System:

-

Expected Outcome: High yield of the C3-acylated product. The absence of N-acylated or C2-acylated isomers confirms the regioselectivity.

-

Troubleshooting: Low yields may result from moisture contamination; ensure all glassware and solvents are scrupulously dry. If indole decomposition is observed, consider running the reaction at 0 °C for its entirety.

Protocol 2: Organocatalytic N-Acylation of Indole using DBU (Adapted from Sarpong et al.)[4]

This method provides a chemoselective route to N-acylindoles, avoiding the more common C3-acylation.

Step-by-Step Methodology:

-

To a solution of the indole (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%) in an anhydrous aprotic solvent (e.g., THF or Toluene, 5 mL) under an inert atmosphere, add the acyl chloride (1.2 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the pure N-acylindole.

Self-Validating System:

-

Expected Outcome: The primary product should be the N-acylindole, with minimal or no C3-acylation observed by ¹H NMR or LC-MS analysis.

-

Troubleshooting: If C3-acylation is a competing side reaction, consider using a less polar solvent or running the reaction at a lower temperature. The use of a more sterically hindered acyl chloride may also favor N-acylation.

Data Presentation: Comparative Yields in Heterocycle Acylation

The efficiency of acylation is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for the acylation of various heterocyclic rings.

| Heterocycle | Acylating Agent | Catalyst/Conditions | Product Position | Yield (%) | Reference |

| Indole | Acetyl chloride | Et₂AlCl, CH₂Cl₂, rt | C3 | 86 | [9] |

| 3-Methylindole | Butanoyl chloride | Cs₂CO₃, Thioester, Xylene, 140°C | N1 | 62 | [4] |

| Pyrrole (N-Me) | Benzoyl chloride | DBN (20 mol%), Toluene, reflux | C3 | 65 | [3] |

| Thiophene | Acetic anhydride | H₃PO₄/SiO₂ | C2 | >95 | [16] (Implied) |

| Furan | Acetic anhydride | BF₃·OEt₂ | C2 | ~75-85 | [17] (Implied) |

| 2-Chloropyridine | Benzoyl chloride | LDA, THF, -75°C | C3 | 90 | [6] (Implied) |

Applications in Drug Discovery: From Scaffolds to APIs

The introduction of a carbonyl group onto a heterocyclic ring is a pivotal step in the synthesis of numerous active pharmaceutical ingredients (APIs). The ketone functionality can act as a hydrogen bond acceptor, a key pharmacophoric element, or a synthetic handle for further elaboration of the molecule.

Case Study: Kinase Inhibitors

Many small-molecule kinase inhibitors, a critical class of oncology drugs, feature acylated heterocyclic cores.[18][19][20] The heterocycle often serves to orient key substituents into the ATP-binding pocket of the target kinase, while the acyl group can form crucial hydrogen bonds with the hinge region of the enzyme. For example, compounds containing pyrazolo[1,5-a]pyrimidine scaffolds, such as Dinaciclib, have been developed as potent CDK inhibitors for various malignancies.[18] The synthesis of such complex molecules often relies on the regioselective acylation of the core heterocyclic system.

Case Study: Synthesis of Duloxetine (Antidepressant)

The antidepressant duloxetine features a thiophene ring. A key step in many synthetic routes to this drug involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride to produce 2-chloro-1-(thiophen-2-yl)ethanone. This acylated thiophene is a versatile intermediate that undergoes subsequent reactions, including reduction and amination, to construct the final drug molecule. The initial acylation sets the stage for the entire synthetic sequence, highlighting the industrial importance of this fundamental reaction.

Conclusion

The acylation of heterocyclic rings using acyl chlorides is a versatile and powerful transformation in the synthetic chemist's toolkit. A deep understanding of the electronic nature of the heterocycle is essential for predicting reactivity and devising an appropriate synthetic strategy. For electron-rich systems, the Friedel-Crafts acylation, optimized with mild Lewis acids or modern organocatalysts, provides a direct route to valuable keto-heterocycles. For electron-deficient rings, overcoming the inherent deactivation requires innovative approaches such as pre-activation via metalation or the use of radical-based methods. The continued development of new catalytic systems promises to further expand the scope and utility of these reactions, enabling the efficient synthesis of increasingly complex and biologically active molecules that will drive future drug discovery efforts.

References

-

Yao, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

-

Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

-

Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Marrone, A., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed Central. [Link]

-

Gotor, V., et al. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

El-Khair, A. A. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

-

Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. [Link]

-

ResearchGate. (n.d.). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. [Link]

-

Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. [Link]

-

Wang, Z., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]

-

ResearchGate. (n.d.). Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link]

-

Enders, D., et al. (2007). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. [Link]

- Google Patents. (2020). WO2020210481A1 - Heterocyclic compounds as kinase inhibitors for therapeutic uses.

-

Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link]

-

Hong, S., et al. (2019). Site-Selective C−H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository. [Link]

-

Maciá, B., et al. (n.d.). Enantioselective Organocatalytic Friedel-Crafts Alkylations of Heterocycles and Electron-Rich Benzenes. CORE. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]

-

Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

-

Kumar, A., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed. [Link]

-

ResearchGate. (n.d.). Switching the regioselectivity of acid-catalytic reactions of arylnaphtho[2,1-b]furans via[3][4]-aryl shift. [Link]

-

ResearchGate. (n.d.). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. [Link]

-

ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]

-

Daugulis, O., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed. [Link]

-

idUS. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β. [Link]

-

Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

-

Li, J., et al. (2024). Energy-Transfer-Enabled Radical Acylation Using Free Alkyl Boronic Acids through Photo and NHC Dual Catalysis. ACS Publications. [Link]

-

Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

-

Chemistry Can. (2020). Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. YouTube. [Link]

-

PubMed. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

MacMillan, D. W. C., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

PubMed. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. [Link]

-

Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. pr.ibs.re.kr [pr.ibs.re.kr]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. idus.us.es [idus.us.es]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 5-(2-pyridinyl)-2-thiophenecarbonyl chloride, a key intermediate in pharmaceutical research and development. Synthesizing data from analogous compounds and established principles of chemical safety, this document offers a self-validating system for risk mitigation. It is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds. This guide details the inherent hazards, necessary personal protective equipment, appropriate engineering controls, and emergency procedures to ensure a safe laboratory environment.

Introduction: Understanding the Hazard Profile

5-(2-pyridinyl)-2-thiophenecarbonyl chloride is a trifunctional molecule, incorporating a thiophene ring, a pyridine ring, and a highly reactive acyl chloride group. The safety profile of this compound is a composite of the hazards associated with each of these moieties. While specific toxicological and physical data for this particular molecule are not extensively published, a robust safety protocol can be established by examining the well-documented hazards of its constituent parts.

-

Acyl Chloride Moiety: The acyl chloride functional group is the primary driver of the compound's reactivity and acute hazards. Acyl chlorides are known to be highly reactive, corrosive, and moisture-sensitive.[1][2] They react exothermically with water, including moisture in the air and on skin, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1][3] This reaction is the source of their severe corrosive effects on skin, eyes, and the respiratory tract.[1] Low molecular weight acyl chlorides are often lachrymators, meaning they can cause severe eye irritation and tearing.[1]

-

Thiophene Moiety: Thiophene and its derivatives can present various health hazards. Depending on the substituents, they can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[4][5] Chronic exposure to some thiophene derivatives may have adverse effects.

-

Pyridine Moiety: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or in contact with skin. They can cause skin and eye irritation. Chronic exposure to pyridine has been associated with potential damage to the liver, kidneys, and central nervous system.[6]

Given this composite hazard profile, 5-(2-pyridinyl)-2-thiophenecarbonyl chloride should be handled as a corrosive, moisture-sensitive, and potentially toxic substance.

Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for 5-(2-pyridinyl)-2-thiophenecarbonyl chloride is not available. However, based on the known hazards of similar compounds like 2-thiophenecarbonyl chloride and other acyl chlorides, the following GHS classification can be inferred:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | Category 4 (Assumed) | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 (Assumed) | Warning | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 (Assumed) | Warning | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to 5-(2-pyridinyl)-2-thiophenecarbonyl chloride is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified and properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of corrosive vapors and any aerosols that may be generated.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

-

Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation of the material and the release of HCl gas.[7]

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE is mandatory for all personnel handling 5-(2-pyridinyl)-2-thiophenecarbonyl chloride.

| Body Part | Required PPE | Rationale |

| Hands | Chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended. | To prevent skin contact with the corrosive liquid. |

| Eyes/Face | Safety goggles and a full-face shield. | To protect against splashes to the eyes and face.[8] |

| Body | A flame-retardant laboratory coat. | To protect skin and personal clothing from splashes. |

| Respiratory | A NIOSH-approved respirator with an acid gas cartridge may be necessary for non-routine operations or in the event of a spill. | To prevent inhalation of corrosive vapors, especially if engineering controls are not sufficient. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe working environment.

Handling

-

Moisture-Free Environment: Always use dry glassware and equipment. Handle the compound under an inert atmosphere whenever possible.

-

Avoid Inhalation and Contact: Do not breathe vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Controlled Dispensing: When transferring the liquid, use a syringe or a cannula under an inert atmosphere to minimize exposure to air.

-

Grounding: For larger quantities, ensure that containers and equipment are properly grounded to prevent static discharge, which could be an ignition source.[5]

Storage

-

Container: Store in a tightly sealed, corrosion-resistant container.[9]

-

Inert Atmosphere: The container should be stored under a dry, inert atmosphere.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Refrigeration (2-8°C) is often recommended for acyl chlorides to slow decomposition.[5][7]

-

Incompatibilities: Store separately from incompatible materials.

Reactivity and Incompatibilities

Understanding the reactivity of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride is key to preventing hazardous situations.

-

Water/Moisture: Reacts vigorously, and potentially violently, with water, steam, or moisture to produce hydrogen chloride gas and 5-(2-pyridinyl)-2-thiophenecarboxylic acid.[1][3]

-

Alcohols and Amines: Reacts exothermically with alcohols to form esters and with amines to form amides.[1][10]

-

Strong Bases: Incompatible with strong bases (e.g., sodium hydroxide, potassium hydroxide).[7]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[7]

-

Metals: May be corrosive to certain metals, especially in the presence of moisture.

Thermal Decomposition

Upon heating, acyl chlorides can decompose to produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[11]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Containment: For small spills, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Neutralization: Do not use water to clean up the spill.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |

Waste Disposal

All waste containing 5-(2-pyridinyl)-2-thiophenecarbonyl chloride must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow Visualization

The following diagram illustrates a safe workflow for handling 5-(2-pyridinyl)-2-thiophenecarbonyl chloride.

Figure 1: A flowchart illustrating the key steps for the safe handling of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride, from preparation to emergency response.

Conclusion

While 5-(2-pyridinyl)-2-thiophenecarbonyl chloride is a valuable reagent in synthetic chemistry, its handling demands a high level of caution and preparedness. The combination of a reactive acyl chloride group with thiophene and pyridine moieties necessitates a multi-faceted safety approach. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. The causality behind these precautions is rooted in the fundamental reactivity of the functional groups present, and the self-validating nature of these protocols lies in their proactive prevention of exposure and preparedness for unforeseen incidents.

References

- Valsynthese SA. (2021, February 19).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.

- Thermo Fisher Scientific. (2025, September 14).

- Sigma-Aldrich. (2024, September 8).

- Bouling Chemical Co., Limited. (n.d.). Thiophene-2-Acetyl Chloride Manufacturer & Supplier China.

- Fisher Scientific. (2025, December 18).

- Fisher Scientific. (n.d.).

- Sciencelab.com, Inc. (2005, October 10). Thionyl chloride MSDS.

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

- Wikipedia. (n.d.). Acyl chloride.

- ACS Publications. (2024, March 25).

- ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride synthesis.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Google Patents. (n.d.).

- Reddit. (2024, October 14).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362.

- New Journal of Chemistry (RSC Publishing). (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1— acyl chlorides.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Thiophenecarbonyl chloride.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Sigma-Aldrich. (2025, November 6).

- SynQuest Laboratories, Inc. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-(Tributylstannyl)thiophene.

- Australian Government Department of Health. (2015, September 1).

- Sigma-Aldrich. (n.d.). 2-Thiopheneacetyl chloride 98 39098-97-0.

- ACS Publications. (2017, June 16). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers | Organic Letters.

- Google Patents. (n.d.).

- Jubilant Ingrevia. (n.d.).

- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

- Physics & Maths Tutor. (n.d.).

- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97 5271-67-0.

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Thiophene-2-Acetyl Chloride Manufacturer & Supplier China | Properties, Uses, Safety & Price [chemheterocycles.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Coupling of Amines with 5-(2-pyridinyl)-2-thiophenecarbonyl Chloride

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the efficient coupling of primary and secondary amines with 5-(2-pyridinyl)-2-thiophenecarbonyl chloride to form the corresponding amides. These amide scaffolds are of significant interest in medicinal chemistry and materials science. This document outlines the underlying chemical principles, step-by-step experimental procedures, purification strategies, and critical troubleshooting advice to ensure successful and reproducible synthesis. The protocol is designed to be a self-validating system, grounded in established chemical literature and field-proven insights.

Introduction: The Significance of Pyridinyl-Thiophene Amide Scaffolds

The synthesis of amides from acyl chlorides and amines is a cornerstone of organic chemistry, vital for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and polymers. The specific structural motif of 5-(2-pyridinyl)-2-thiophenecarboxamide is of particular importance in drug discovery due to the prevalence of both pyridine and thiophene rings in bioactive compounds. The pyridine moiety can act as a hydrogen bond acceptor and influence the aqueous solubility and metabolic stability of a molecule, while the thiophene ring serves as a versatile bioisostere for a phenyl group. The amide linkage provides a rigid, planar unit that can participate in hydrogen bonding, further influencing the binding of the molecule to its biological target.

This guide focuses on a robust and adaptable protocol for the synthesis of these valuable compounds, leveraging the principles of the Schotten-Baumann reaction.

Mechanistic Insights and Rationale for Experimental Design

The coupling of an amine with 5-(2-pyridinyl)-2-thiophenecarbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the stable amide bond.

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which is generated in stoichiometric amounts. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is added to neutralize the HCl as it is formed, driving the reaction to completion.[1]

Choice of Base: A Critical Parameter

The selection of an appropriate base is paramount for a successful reaction. Both organic and inorganic bases can be employed.[2]

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These bases act as HCl scavengers. Pyridine, in particular, can also serve as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.[3][4] However, the use of pyridine with acyl chlorides bearing a pyridine moiety themselves requires careful consideration to avoid competitive reactions.

-

Aqueous Inorganic Bases (e.g., Sodium Hydroxide, Sodium Carbonate): This is the hallmark of the classical Schotten-Baumann reaction, often performed in a biphasic system (e.g., dichloromethane and water).[5] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic phase. This method is often effective and allows for simple workup.

Potential Side Reaction: Chlorination of the Pyridine Ring

A key consideration when working with pyridine-containing acyl chlorides, particularly when using thionyl chloride for their in situ generation from the corresponding carboxylic acid, is the potential for chlorination of the pyridine ring. Studies on the synthesis of amides from picolinic acid (pyridine-2-carboxylic acid) have shown that the formation of 4-chloro-picolinamides can occur as a side product. This highlights the importance of carefully controlling reaction conditions, such as temperature and the stoichiometry of reagents, to minimize this undesired pathway.

Experimental Protocol

This protocol provides a general method for the coupling of a representative amine with 5-(2-pyridinyl)-2-thiophenecarbonyl chloride. The reaction can be scaled and adapted for a variety of primary and secondary amines.

Materials and Reagents

-

5-(2-pyridinyl)-2-thiophenecarbonyl chloride

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[2]

-

Addition of Acyl Chloride: Slowly add a solution of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and the triethylamine hydrochloride salt.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude amide product can be purified by one of the following methods, depending on its physical properties:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | A slight excess of the acyl chloride ensures complete consumption of the amine. Excess base neutralizes the HCl byproduct. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively dissolves the reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction, minimizing side reactions.[2] |

| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Workup | Aqueous NaHCO3 wash | Neutralizes excess acid and facilitates the removal of the hydrochloride salt. |

Visualizations

Experimental Workflow

Caption: A simplified representation of the nucleophilic acyl substitution.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Inactive acyl chloride (hydrolyzed) | Use freshly prepared or properly stored acyl chloride. Ensure anhydrous reaction conditions. |

| Insufficient base | Ensure at least a stoichiometric amount of base is used. | |

| Sterically hindered amine | Increase reaction temperature or use a more reactive coupling agent. | |

| Multiple Products Observed by TLC | Side reaction (e.g., pyridine ring chlorination) | If preparing the acyl chloride in situ, use milder conditions. Purify the acyl chloride before use. |

| Diacylation of primary amine | Use a 1:1 stoichiometry of amine to acyl chloride. | |

| Product is Difficult to Purify | Persistent salt contamination | Perform thorough aqueous washes during workup. |

| Product co-elutes with starting material | Optimize chromatography conditions (solvent system, gradient). |

Conclusion

The protocol described herein offers a reliable and adaptable method for the synthesis of 5-(2-pyridinyl)-2-thiophenecarboxamides. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize the reaction for their specific substrates. The resulting amide products serve as valuable building blocks for the development of novel therapeutic agents and functional materials.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Schotten Baumann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

What are the roles of pyridine and DCM in the acylation of an alcohol?. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

What is the Schotten-Baumann reaction?. (2020). Quora. Retrieved from [Link]

-

Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. (n.d.). Collegedunia. Retrieved from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

Sources

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]

Application Notes and Protocols for 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyridinyl-Thiophene Scaffold

In the landscape of modern oncology and inflammatory disease research, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1] Kinase inhibitors have demonstrated remarkable success in treating various malignancies by interfering with the signaling pathways that drive cellular proliferation and survival.[2] Within the vast chemical space of kinase inhibitors, scaffolds containing heteroaromatic rings such as pyridine and thiophene have proven to be particularly fruitful. The 5-(2-pyridinyl)thiophene moiety is a privileged structural motif, conferring favorable pharmacokinetic properties and enabling critical interactions within the ATP-binding pocket of various kinases.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into its physicochemical properties, provide detailed, field-tested synthetic protocols for its use in amide bond formation, and explore its application in the synthesis of inhibitors targeting key kinases such as p38 MAP kinase, JNK, and VEGFR.

Physicochemical Properties and Handling of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is a reactive chemical intermediate that serves as a powerful tool for introducing the 5-(2-pyridinyl)thiophene-2-carboxamide pharmacophore into target molecules. While specific experimental data for this compound is not widely published, its properties can be inferred from structurally related compounds and general chemical principles.

| Property | Value/Information | Source/Reference |

| CAS Number | 119082-98-3 | [3] |

| Molecular Formula | C₁₀H₆ClNOS | [3] |

| Molecular Weight | 223.68 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related acyl chlorides. |

| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). | General knowledge of acyl chlorides. |

| Stability | Moisture-sensitive. Reacts with water and other protic solvents. Should be handled under anhydrous conditions. Delocalization of electrons between the thiophene and pyridine rings may offer some degree of stability compared to simple alkyl acyl chlorides. | [4][5] |

| Reactivity | Highly reactive towards nucleophiles such as amines, alcohols, and water. The carbonyl group is highly electrophilic. | General chemical principles of acyl chlorides.[6] |

Safe Handling and Storage:

Due to its reactivity and moisture sensitivity, 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride requires careful handling and storage to ensure its integrity and prevent decomposition.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] Refrigeration is recommended.

-

Handling: All manipulations should be carried out in a fume hood using anhydrous solvents and techniques to exclude moisture.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Synthesis of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride: A Strategic Overview

The synthesis of the title compound is a two-step process, beginning with the formation of its carboxylic acid precursor, followed by conversion to the acyl chloride.

Step 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid

A robust and widely applicable method for constructing the C-C bond between the pyridine and thiophene rings is the palladium-catalyzed Suzuki cross-coupling reaction.[7][8] This reaction typically involves the coupling of an organoboron compound with an organohalide.

Caption: Synthetic strategy for 5-(pyridin-2-yl)thiophene-2-carboxylic acid.

Protocol 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid via Suzuki Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 5-bromothiophene-2-carboxylate (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent and Base Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2 M sodium carbonate). The typical solvent ratio is 4:1 (organic:aqueous).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum to afford 5-(pyridin-2-yl)thiophene-2-carboxylic acid.

Step 2: Conversion to 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this purpose.[6][9][10]

Protocol 2: Preparation of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), suspend 5-(pyridin-2-yl)thiophene-2-carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Then, add an excess of oxalyl chloride (e.g., 2.0 equiv) or thionyl chloride (e.g., 3.0 equiv) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess reagent and solvent under reduced pressure. The resulting crude 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is often used in the next step without further purification.